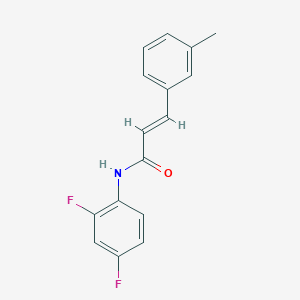

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide

Description

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is an acrylamide derivative characterized by a 2,4-difluorophenyl group attached to the acrylamide nitrogen and a 3-methylphenyl substituent on the α-carbon of the acrylamide backbone. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the methyl group on the aryl moiety may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO/c1-11-3-2-4-12(9-11)5-8-16(20)19-15-7-6-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDSUGGMRTXON-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 2,4-difluoroaniline with 3-methylcinnamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituent variations:

Physicochemical Properties

- Lipophilicity : Fluorinated derivatives (e.g., the target compound) generally exhibit higher logP values compared to hydroxy- or methoxy-substituted analogues, influencing membrane permeability and CNS penetration.

- Solubility : Polar groups (e.g., -OH, -OCH₃) in compounds like those in and improve aqueous solubility but may reduce bioavailability .

Key Research Findings

Substituent Effects on Bioactivity :

- Fluorine and chlorine atoms enhance target affinity and metabolic stability but may increase toxicity risks .

- Methoxy and hydroxy groups improve solubility and hydrogen-bonding interactions, critical for anti-inflammatory activity .

Structure-Activity Relationships (SAR) :

Biological Activity

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a difluorophenyl group and a methylphenyl group attached to an acrylamide backbone. The fluorine substituents are known to influence the compound's reactivity and biological activity significantly.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Contains difluorophenyl group | Potential anti-inflammatory and anticancer activities |

| N-(3,4-difluorophenyl)-3-(3-methylphenyl)acrylamide | Similar reactivity but different substitution pattern | Investigated for therapeutic properties |

| N-(2-chlorophenyl)-3-(4-methylphenyl)acrylamide | Chlorine instead of fluorine | Variations in chemical reactivity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical events that can result in therapeutic effects. For instance, it has been suggested that it may modulate the activity of certain enzymes involved in inflammatory and cancer pathways.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer properties . Research has shown that compounds with similar acrylamide structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have highlighted the compound's ability to inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties . It is believed to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the biological effects of acrylamide derivatives similar to this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various acrylamide derivatives on different cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship that could be leveraged for drug design .

- Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. The study found that modified acrylamides could serve as effective CA inhibitors, providing insights into their potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with other acrylamide derivatives. The following table summarizes findings from comparative studies:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Enzyme inhibition |

| N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide | Moderate anticancer activity | Cell cycle arrest |

| N-(2-chlorophenyl)-3-(4-methylphenyl)acrylamide | Lower cytotoxicity compared to fluorinated analogs | Reduced enzyme interaction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide, and what key reaction parameters influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-(3-methylphenyl)acryloyl chloride with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like dichloromethane or dimethylformamide (DMF) are used, with temperature controlled between 0–25°C to minimize side reactions . Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this acrylamide validated after synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) is critical for confirming the acrylamide backbone and substituent positions. For example, the trans-configuration of the α,β-unsaturated carbonyl group is confirmed via coupling constants ( Hz) in H NMR . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1650 cm) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology : Cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., kinase or protease targets) are recommended. For instance, structurally related acrylamides exhibit PI3K/mTOR inhibition in cancer cell lines, which can guide assay design . Dose-response curves (0.1–100 µM) and IC calculations are standard for quantifying potency .

Q. What storage conditions ensure compound stability?

- Methodology : Store under inert gas (argon) at −20°C in amber vials to prevent degradation via hydrolysis or photolysis. Stability studies using HPLC at intervals (0, 3, 6 months) confirm integrity .

Q. How is this acrylamide utilized in polymer chemistry?

- Methodology : The α,β-unsaturated carbonyl group enables radical polymerization. Reaction with initiators like AIBN in toluene (60–80°C) produces cross-linked polymers. Gel permeation chromatography (GPC) monitors molecular weight distribution .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency?

- Methodology : Design of Experiments (DoE) evaluates variables (temperature, solvent polarity, stoichiometry). For example, microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >90% yield. Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps .

Q. What strategies identify biological targets of this acrylamide in complex systems?

- Methodology : Chemoproteomics (e.g., activity-based protein profiling) using a clickable alkyne-modified analog. Pull-down assays coupled with LC-MS/MS identify binding partners. Surface plasmon resonance (SPR) quantifies binding affinities (K) .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

- Methodology : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl) via molecular docking and free-energy perturbation (FEP) calculations. For example, 2,4-difluorophenyl enhances metabolic stability by reducing cytochrome P450 interactions .

Q. What analytical methods quantify degradation products under stressed conditions?

- Methodology : Forced degradation studies (acid/base/oxidative stress) followed by UPLC-QTOF-MS. Degradation pathways (e.g., β-elimination of acrylamide) are modeled using computational tools like Gaussian .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology : Meta-analysis of datasets with standardized protocols (e.g., uniform cell lines, assay buffers). For divergent IC values, reevaluate purity (via HPLC) and confirm target engagement (e.g., cellular thermal shift assays) .

Q. What in vivo toxicity models differentiate systemic vs. localized effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.